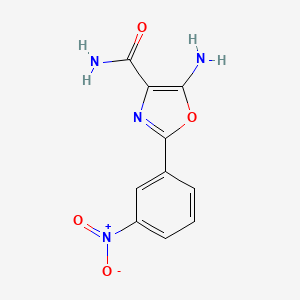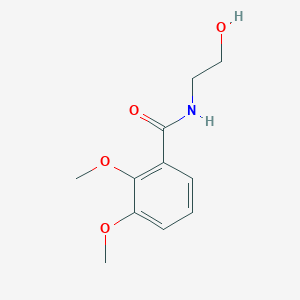![molecular formula C15H18ClNO3 B4615941 8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4615941.png)
8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-[(4-chlorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0975211 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation
Research on chlorophenols and their derivatives focuses on their environmental presence and degradation pathways. These compounds, due to their persistence and toxicity, have been a significant concern in waste management and environmental remediation efforts. Studies have detailed the pathways through which chlorophenols can degrade, emphasizing the importance of identifying efficient methods for mitigating their impact on ecosystems. For instance, chlorophenols are noted as precursors to dioxins in municipal solid waste incineration, highlighting the need for effective control measures to prevent dioxin formation (Yaqi Peng et al., 2016)[https://consensus.app/papers/chlorophenols-municipal-solid-waste-incineration-review-peng/8086bba62ad2514ab5f92b2fb94f3113/?utm_source=chatgpt].
Water Contamination and Remediation
The presence of 1,4-dioxane, a related compound, in water supplies has raised concerns due to its carcinogenic potential and resistance to conventional treatment methods. Research underscores the necessity for developing alternative strategies for its removal from drinking water, emphasizing the compound's widespread contamination and the health risks it poses (K. G. Godri Pollitt et al., 2019)[https://consensus.app/papers/14dioxane-water-contaminant-state-science-evaluation-pollitt/51a948f9c72858828aa5fc3e7f3b3861/?utm_source=chatgpt].
Biodegradation and Environmental Remediation
Studies on the biodegradation of chlorinated phenols by zero valent iron and bimetals provide insights into potential remediation technologies. These approaches aim to dechlorinate chlorophenols efficiently, reducing their environmental and health impacts. The formation of various iron oxides during the process affects the efficiency of CP dechlorination, offering avenues for optimization (B. Gunawardana et al., 2011)[https://consensus.app/papers/degradation-chlorinated-phenols-zero-valent-iron-gunawardana/c0cfce4b89b6567e9d5ae70aa7582711/?utm_source=chatgpt].
Mechanisms of Toxicity
Understanding the mechanisms of toxicity associated with chlorophenols and related compounds is crucial for assessing their health risks. Studies have detailed how these compounds can cause oxidative stress, disrupt endocrine functions, and potentially lead to carcinogenic outcomes. This research is vital for developing safety guidelines and mitigating exposure risks (Tingting Ge et al., 2017)[https://consensus.app/papers/effects-chlorophenols-associated-mechanisms-fish-ge/21023dd6cd8850a4a6b5ecf8807a4449/?utm_source=chatgpt].
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-3-1-12(2-4-13)11-14(18)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOKRNNRBFRAOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(4-ACETAMIDOPHENYL)ACETAMIDE](/img/structure/B4615858.png)
![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)
![methyl 3-chloro-6-[({2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4615874.png)
![3-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-1-(3-BUTOXYBENZOYL)THIOUREA](/img/structure/B4615876.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-4-isopropylbenzenesulfonamide](/img/structure/B4615881.png)

![5-METHYL-N~3~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4615898.png)

![N-[3-(METHYLSULFANYL)PHENYL]-N'-(3-PYRIDYLMETHYL)UREA](/img/structure/B4615908.png)
![2-[[3-[(2-Fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride](/img/structure/B4615912.png)
![2-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4615915.png)

![(2Z,4E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B4615931.png)
![2,4-dichloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4615939.png)
